1-Benzyl-4-iodoindole-2,3-dione
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Overview
Description
Synthesis Analysis
Isoindolines, a family of compounds to which 1-Benzyl-4-iodoindole-2,3-dione belongs, have been synthesized using simple heating and relatively quick solventless reactions . This green synthesis technique was developed to create isoindolines/dioxoisoindolines .Molecular Structure Analysis
The molecular formula of 1-Benzyl-4-iodoindole-2,3-dione is C15H10INO2, and it has a molecular weight of 363.154.Chemical Reactions Analysis
Isoindolines and their derivatives have been the focus of much research due to their presence in a wide array of bioactive molecules . They have been synthesized using various pathways, many of which do not follow green chemistry principles .Scientific Research Applications
Antipsychotic and Mood Disorder Treatments
Lurasidone, a novel benzisothiazole antipsychotic drug, showcases the importance of structural diversity in developing treatments for psychotic and major affective disorders. It highlights the potential of structurally unique compounds in offering new therapeutic avenues (Pompili et al., 2018).
Biological Activities of Heterocyclic Compounds
The review of biological activities associated with compounds like 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones and thiosalicylanilides, which share some structural similarities with indole derivatives, demonstrates a wide range of biological activities. This suggests that exploring the biological activities of 1-Benzyl-4-iodoindole-2,3-dione could uncover new pharmacological targets (Waisser & Kubicová, 1993).
Therapeutic and Chemical Applications of Thiazolidinediones
The review focused on thiazolidinediones as PTP 1B inhibitors showcases the utility of specific structural motifs in addressing diabetes and related metabolic disorders. This implies that derivatives of indole, such as 1-Benzyl-4-iodoindole-2,3-dione, could be of interest in designing inhibitors for specific biological targets (Verma et al., 2019).
Electronic Device Applications of Conjugated Polymers
The exploration of conjugated polymers containing high-performance electron-deficient pigments, similar to diketopyrrolopyrrole-based polymers, for electronic device applications demonstrates the potential of novel compounds in material science. This suggests that 1-Benzyl-4-iodoindole-2,3-dione and its derivatives could contribute to advancements in materials for electronic applications (Deng et al., 2019).
Advances in Indole Synthesis
The review on indole synthesis methods offers a comprehensive look at how different strategies for indole construction can lead to varied and potent biological activities. This highlights the importance of synthetic approaches in unlocking the therapeutic potential of indole derivatives (Taber & Tirunahari, 2011).
Future Directions
properties
IUPAC Name |
1-benzyl-4-iodoindole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO2/c16-11-7-4-8-12-13(11)14(18)15(19)17(12)9-10-5-2-1-3-6-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTWUOXHAXTIAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=CC=C3)I)C(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-iodoindole-2,3-dione |
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